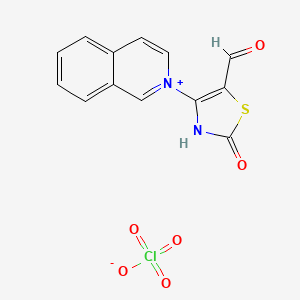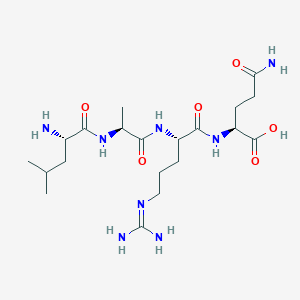
L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine is a complex peptide compound It is composed of multiple amino acids, including leucine, alanine, ornithine, and glutamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial processes often incorporate automated peptide synthesizers to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups.
科学研究应用
L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and enzyme inhibition.
Industry: Utilized in the development of novel materials and biotechnological processes.
作用机制
The mechanism of action of L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biochemical processes.
相似化合物的比较
Similar Compounds
- L-Histidyl-L-leucylglycyl-L-leucyl-L-alanyl-N~5~-(diaminomethylene)-L-ornithine
- L-Methionylglycyl-L-leucyl-L-alanyl-N~5~-(diaminomethylene)-L-ornithine
Uniqueness
L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
193275-04-6 |
|---|---|
分子式 |
C20H38N8O6 |
分子量 |
486.6 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H38N8O6/c1-10(2)9-12(21)17(31)26-11(3)16(30)27-13(5-4-8-25-20(23)24)18(32)28-14(19(33)34)6-7-15(22)29/h10-14H,4-9,21H2,1-3H3,(H2,22,29)(H,26,31)(H,27,30)(H,28,32)(H,33,34)(H4,23,24,25)/t11-,12-,13-,14-/m0/s1 |
InChI 键 |
OLKDHRRWJQTSKA-XUXIUFHCSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine](/img/structure/B12570883.png)
![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
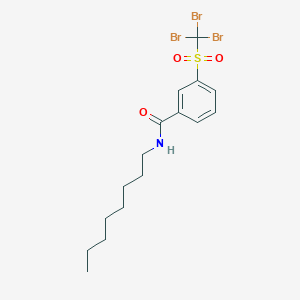
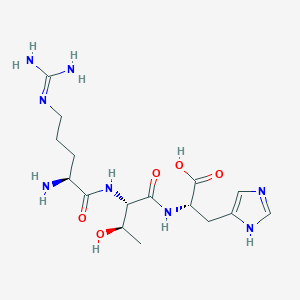
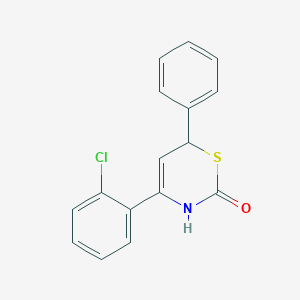
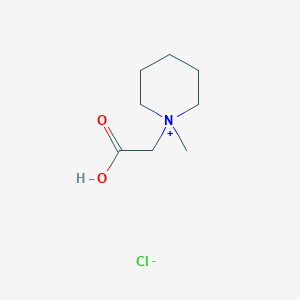

![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)
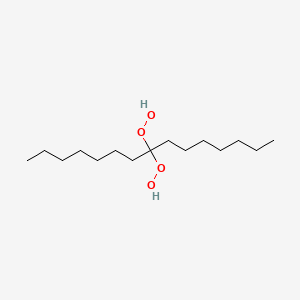
![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)
